Galactonic acid

Beschreibung

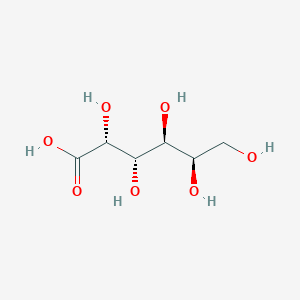

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-MGCNEYSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045955, DTXSID701316380 |

Source

|

| Record name | Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13382-27-9, 576-36-3 |

Source

|

| Record name | Galactonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 136 °C |

Source

|

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Presence of Galactonic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid, a sugar acid derived from galactose, represents an intriguing yet underexplored component of the plant metabolome. Its structural similarity to other key sugar acids suggests potential roles in plant physiology and stress response. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the natural occurrence of this compound in plants. It clearly distinguishes this compound from the structurally related and more abundant galacturonic acid, the primary building block of pectin (B1162225). This document details hypothesized biosynthetic pathways, summarizes known occurrences, and presents detailed experimental protocols for the extraction and analysis of related compounds, which can be adapted for this compound research. The guide aims to equip researchers with the foundational knowledge required to investigate the physiological significance and potential applications of this compound in plants.

Introduction: Distinguishing this compound

In the study of plant carbohydrates and their derivatives, precision in molecular identification is paramount. This compound is often confused with the more prevalent galacturonic acid and the phenotypically distinct gallic acid .

-

This compound: A sugar acid where the aldehyde group at the C1 position of galactose is oxidized to a carboxylic acid.

-

Galacturonic Acid: A sugar acid where the alcohol group at the C6 position of galactose is oxidized to a carboxylic acid. It is the main component of pectin.[1][2]

-

Gallic Acid: A phenolic compound (3,4,5-trihydroxybenzoic acid) that is a building block of hydrolyzable tannins and is not a sugar acid.[3][4]

This guide focuses exclusively on the natural occurrence of This compound in the plant kingdom.

Caption: Structural differences between galactose, this compound, and galacturonic acid.

Documented Natural Occurrence of this compound

Direct reports of this compound in plants are scarce. However, metabolomic studies have identified its presence in a few species, suggesting a more widespread, yet often unquantified, distribution.

| Plant Species | Tissue/Organ | Context of Study | Reference(s) |

| Vicia faba (Fava Bean) | Not specified | Metabolite Database Listing | [5] |

| Capsicum annuum (Pepper) | Not specified | Metabolite Database Listing | [5] |

| Arabidopsis thaliana | Not specified | Cold Acclimation Metabolomics | [6] |

In a study on Arabidopsis thaliana, this compound was identified as one of the metabolites contributing to the metabolic differentiation of plants subjected to cold stress, hinting at a potential role in abiotic stress responses.[6]

Biosynthesis and Physiological Role

Hypothesized Biosynthesis in Plants

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on its formation in other organisms, a plausible pathway can be hypothesized. In humans, galactose is converted to galactonolactone (B1212098) by galactose dehydrogenase, which is then hydrolyzed, either spontaneously or enzymatically, to this compound.[7] This pathway may serve as a model for its formation in plants.

The Well-Characterized Pathway of the Related Galacturonic Acid

In contrast, the biosynthesis of UDP-D-galacturonic acid, the activated precursor for pectin, is well-documented in plants. It is formed through the epimerization of UDP-D-glucuronic acid, a reaction catalyzed by UDP-D-glucuronic acid 4-epimerase.[8][9][10][11]

Caption: Biosynthesis pathway of UDP-D-Galacturonic Acid for pectin synthesis in plants.

Potential Physiological Significance

The upregulation of this compound during cold acclimation in Arabidopsis thaliana suggests a role in stress physiology.[6] Sugar acids can act as osmoprotectants, antioxidants, or signaling molecules. Further research is needed to determine the specific functions of this compound in plants.

Experimental Protocols

Extraction of Organic Acids from Plant Material

This protocol is a general method for extracting organic acids from plant tissues and can serve as a starting point.

Materials:

-

Plant tissue (fresh or frozen at -20°C)

-

Strongly acidic cation exchanger resin

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Weigh a known amount of plant tissue (e.g., 1-2 g).

-

Add a proportional amount of a strongly acidic cation exchanger.

-

Add deionized water and homogenize the mixture.

-

Stir the suspension for 15-30 minutes.

-

Centrifuge the homogenate to pellet the solid material.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with deionized water at least twice.

-

Pool the supernatants.

-

Filter the pooled supernatant to remove any remaining particulate matter.

-

The resulting extract is ready for downstream analysis or purification.

This method has the advantage of extracting minimal chlorophyll, simplifying subsequent purification steps.[12]

Purification by Ion-Exchange Chromatography

As an acidic compound, this compound can be purified from a crude extract using anion-exchange chromatography.

Materials:

-

Anion exchange resin (e.g., DEAE-Sepharose)

-

Chromatography column

-

Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

Elution buffer (e.g., 20 mM Tris-HCl, pH 8.0, with a 0-1 M NaCl gradient)

-

Crude this compound-containing extract

Procedure:

-

Pack the anion exchange resin into the chromatography column.

-

Equilibrate the column with 5-10 column volumes of binding buffer.

-

Adjust the pH and conductivity of the crude extract to match the binding buffer.

-

Load the sample onto the column.

-

Wash the column with 5-10 column volumes of binding buffer to remove unbound impurities.

-

Elute the bound this compound using a linear gradient of the elution buffer (0-1 M NaCl).

-

Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., LC-MS).

-

Pool the fractions containing pure this compound.[13]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the quantification of galacturonic acid and can be adapted for this compound with the use of an appropriate standard.

Principle: This method involves the degradation of the sugar acid to a characteristic product, which is then quantified by LC-MS using a stable isotope-labeled internal standard.[14]

Materials:

-

Plant extract

-

Concentrated sulfuric acid

-

Stable isotope-labeled internal standard (e.g., 13C6-galactonic acid, if available)

-

UHPLC-ESI-MS system

Procedure:

-

Sample Preparation: An aliquot of the plant extract is mixed with the internal standard.

-

Degradation: The sample is treated with concentrated sulfuric acid under optimized conditions to convert the sugar acid to a specific, stable degradation product.

-

Extraction: The degradation product is extracted from the reaction mixture.

-

LC-MS Analysis: The extracted degradation product is quantified by UHPLC-ESI-MS. Quantification is achieved by single ion monitoring (SIM) of the degradation product and its corresponding 13C-labeled counterpart.[14]

Caption: Experimental workflow for the quantification of sugar acids by LC-MS.

Future Directions

The study of this compound in plants is in its infancy. Future research should focus on:

-

Wider Metabolomic Screening: Conducting broader metabolomic analyses across a diverse range of plant species to map the distribution of this compound.

-

Pathway Elucidation: Utilizing genetic and biochemical approaches to identify the enzymes responsible for this compound biosynthesis in plants.

-

Functional Analysis: Employing genetic modification techniques (e.g., CRISPR/Cas9) to alter this compound levels in model plants to investigate its physiological roles, particularly in stress responses.

-

Development of Analytical Standards: The synthesis and commercial availability of this compound standards are crucial for accurate quantification and will greatly facilitate research in this area.

Conclusion

This compound remains a largely uncharacterized metabolite in the plant kingdom. While its presence has been confirmed in a few species, its biosynthesis, physiological functions, and overall distribution are yet to be determined. This guide provides a foundational framework by summarizing the current knowledge and offering adaptable experimental protocols. By distinguishing it from the well-studied galacturonic acid and providing a clear path for future investigation, it is hoped that this document will stimulate further research into this enigmatic plant compound, potentially unlocking new insights into plant metabolism and novel opportunities for drug development and crop improvement.

References

- 1. D-Galacturonic acid - Wikipedia [en.wikipedia.org]

- 2. D-Galacturonic_acid [bionity.com]

- 3. Gallic acid | Antioxidant, Phenolic Compound, Plant Extracts | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Insights into physiological roles of flavonoids in plant cold acclimation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000565) [hmdb.ca]

- 8. The biosynthesis of UDP-galacturonic acid in plants. Functional cloning and characterization of Arabidopsis UDP-D-glucuronic acid 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biosynthesis of d-Galacturonate in Plants. Functional Cloning and Characterization of a Membrane-Anchored UDP-d-Glucuronate 4-Epimerase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The biosynthesis of D-Galacturonate in plants. functional cloning and characterization of a membrane-anchored UDP-D-Glucuronate 4-epimerase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dcapub.au.dk [dcapub.au.dk]

- 13. benchchem.com [benchchem.com]

- 14. Quantification of galacturonic acid in pectin-containing samples using a stable isotope dilution approach and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Microbial Biosynthesis of D-Galactonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of D-galactonic acid, a valuable sugar acid with applications in the pharmaceutical and polymer industries. The document details the key metabolic pathways, enzymes, and genetic engineering strategies employed for its production in various microorganisms. Quantitative data from several studies are summarized, and detailed experimental protocols are provided for key assays and fermentation procedures.

Introduction to D-Galactonic Acid Biosynthesis

D-galactonic acid is a C6 sugar acid derived from the oxidation of D-galactose. In microorganisms, the primary route for its biosynthesis is the direct oxidation of D-galactose, a reaction catalyzed by the enzyme D-galactose dehydrogenase. This pathway represents a promising bio-based alternative to chemical synthesis methods. Metabolic engineering efforts have focused on harnessing and optimizing this pathway in model organisms like Escherichia coli and Pseudomonas putida to achieve high titers and yields.

Metabolic Pathways for D-Galactonic Acid Production and Catabolism

The microbial production of D-galactonic acid from D-galactose is a single-step enzymatic conversion. However, to achieve efficient production, it is crucial to consider both the biosynthetic and the native catabolic pathways for both the substrate (D-galactose) and the product (D-galactonic acid).

Biosynthetic Pathway: Oxidation of D-Galactose

The core of D-galactonic acid biosynthesis in engineered microorganisms is the heterologous expression of a D-galactose dehydrogenase. A commonly used enzyme is the NAD+-dependent D-galactose dehydrogenase (Gld) from Pseudomonas syringae. This enzyme catalyzes the oxidation of D-galactose at the C1 position to form D-galactono-δ-lactone, which then spontaneously hydrolyzes to D-galactonic acid.

The Chemical Synthesis of L-Galactonic Acid from Galactose: An In-depth Technical Guide

Introduction

L-galactonic acid, a C6 sugar acid, is a valuable chiral building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its stereochemistry makes it an attractive starting material for the development of novel therapeutics and bioactive molecules. While enzymatic and microbial routes for its production are being explored, classical chemical synthesis and catalytic methods remain crucial for controlled and scalable production. This technical guide provides a comprehensive overview of the primary chemical methods for the synthesis of L-galactonic acid from L-galactose, focusing on experimental protocols, quantitative data, and process workflows.

Chemical Oxidation Methods

Direct oxidation of the aldehyde group of L-galactose to a carboxylic acid is a common strategy for the synthesis of L-galactonic acid. Mild oxidizing agents are typically employed to prevent over-oxidation of the primary and secondary alcohol groups.

Oxidation with Bromine Water

A well-established method for the synthesis of aldonic acids is the oxidation of the corresponding aldose with bromine water. This reaction is typically carried out in an aqueous solution at room temperature. The initial product of the oxidation of L-galactose is L-galactono-1,4-lactone, which can then be hydrolyzed to L-galactonic acid.

Experimental Protocol:

-

Materials: L-galactose, Bromine, Deionized water, Sodium bicarbonate (NaHCO₃), Dowex 50W-X8 resin (H⁺ form), Ethanol (B145695).

-

Procedure:

-

Dissolve L-galactose in deionized water in a reaction vessel equipped with a magnetic stirrer.

-

Slowly add bromine to the solution while stirring continuously. Maintain the reaction at room temperature.

-

Continue stirring until the characteristic color of bromine disappears, indicating the completion of the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Carefully add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

-

To remove bromide ions, acidify the solution to a pH of 2-3 using Dowex 50W-X8 resin.

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain a syrup.

-

Add ethanol to the syrup and heat to reflux to facilitate the formation of the lactone.

-

Cool the solution to induce crystallization of L-galactono-1,4-lactone.

-

The lactone can be hydrolyzed to L-galactonic acid by treatment with a base followed by acidification.

-

Quantitative Data:

Logical Workflow for Bromine Oxidation:

References

An In-depth Technical Guide to the Galactonic Acid Metabolic Pathway in Humans

Audience: Researchers, scientists, and drug development professionals.

Abstract

The galactonic acid metabolic pathway represents an alternative route for galactose metabolism in humans. While the Leloir pathway is the primary route for galactose utilization, the this compound pathway becomes particularly significant in the context of galactosemia, an inborn error of metabolism. This technical guide provides a comprehensive overview of the this compound pathway in humans, detailing its enzymatic steps, intermediates, and clinical relevance. It includes a compilation of available quantitative data on metabolite concentrations, detailed experimental protocols for the quantification of this compound, and visual representations of the pathway and associated workflows to support further research and therapeutic development.

Introduction

Galactose, a monosaccharide primarily derived from the digestion of lactose, is predominantly metabolized through the highly efficient Leloir pathway. However, a secondary, oxidative pathway exists that converts galactose to this compound. This pathway, while less active under normal physiological conditions, is upregulated when the Leloir pathway is impaired, such as in galactosemia. In this condition, the accumulation of galactose and its metabolites, including this compound, contributes to the pathophysiology of the disease. This compound itself can act as a metabotoxin and an acidogen, leading to metabolic acidosis and other long-term complications.[1] Understanding the intricacies of the this compound pathway is therefore crucial for developing a complete picture of galactose metabolism and for devising therapeutic strategies for galactosemia.

The this compound Metabolic Pathway

The conversion of D-galactose to intermediates of the pentose (B10789219) phosphate (B84403) pathway via the this compound pathway involves a series of enzymatic reactions. The pathway, as currently understood in humans, is depicted below.

Caption: The human D-galactonic acid metabolic pathway.

2.1. Enzymatic Steps

-

Oxidation of D-Galactose: The pathway is initiated by the oxidation of D-galactose to D-galactono-1,4-lactone. This reaction is catalyzed by galactose dehydrogenase (EC 1.1.1.48) , utilizing NAD+ as a cofactor.[2]

-

Hydrolysis of D-Galactono-1,4-lactone: The lactone is then hydrolyzed to D-galactonic acid by a lactonase (EC 3.1.1.25) . This step can also occur spontaneously.

-

Oxidation of D-Galactonic Acid: D-galactonic acid is further oxidized to β-keto-D-galactonic acid by β-L-hydroxy acid dehydrogenase .

-

Decarboxylation to D-Xylulose: The final step is the proposed decarboxylation of β-keto-D-galactonic acid to yield D-xylulose and CO₂. The specific human decarboxylase responsible for this reaction has not yet been definitively identified.

-

Entry into the Pentose Phosphate Pathway: D-xylulose can then be phosphorylated by xylulokinase to D-xylulose-5-phosphate, which is an intermediate of the pentose phosphate pathway.

2.2. Enzyme Kinetics

While detailed kinetic parameters for the human enzymes of the this compound pathway are not well-established in the literature, data from related enzymes and other species provide some context. It is important to note that the following table includes data from non-human sources and related human enzymes, as specific kinetic data for the core human this compound pathway enzymes are limited.

| Enzyme | Organism/Source | Substrate | Km | Vmax | Reference |

| Galactose Dehydrogenase | Rat Liver | D-Galactose | 2.6 x 10⁻² M | 0.57 µmol/min/mg | [3] |

| Galactose Dehydrogenase | Rat Liver | NAD+ | 1.7 x 10⁻⁴ M | 0.57 µmol/min/mg | [3] |

| Galactokinase (Leloir Pathway) | Human | D-Galactose | 0.1 - 0.5 mM | 5 - 15 µmol/min/g | [4] |

| β-1,4-Galactosyltransferase | Human (recombinant) | Agalacto-poly-N-acetyllactosamine | 170 µM | - | [5] |

| Cytosolic Malate (B86768) Dehydrogenase (MDH1) | Human | Oxaloacetate | 0.00041 mM | 0.0012 mM/sec | [2] |

Quantitative Data on this compound in Humans

The concentration of this compound is significantly elevated in individuals with galactosemia, even on a galactose-restricted diet, due to endogenous production of galactose.[3]

Table 3.1: this compound Concentrations in Human Red Blood Cells (RBCs)

| Subject Group | Mean Galactonate Concentration (µM) | Range (µM) | Reference |

| Galactosemic Patients (n=27) | 4.16 ± 1.32 | 0.68 - 6.47 | [6] |

| Non-galactosemic Subjects (n=19) | 1.94 ± 0.96 | 0.69 - 3.84 | [6] |

Table 3.2: Urinary Excretion of this compound

| Condition | Observation | Reference |

| Galactosemia (infants and adults) | Significant amounts of galactonate excreted, even on a galactose-restricted diet. | [1][7] |

| Normal subjects with oral galactose load | High levels of galactonate excreted for at least 4 hours post-ingestion. | [1][7] |

| Normal subjects (baseline) | No detectable galactonate in urine. | [1][7] |

Experimental Protocols

Accurate quantification of this compound is essential for both clinical diagnostics and research. Below are detailed methodologies for its measurement.

4.1. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive method for this compound analysis. Two common approaches are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Reversed-Phase HPLC (RP-HPLC) with derivatization.

Caption: General workflow for HPLC-based quantification of this compound.

4.1.1. Protocol: HPAEC-PAD Method

This method allows for direct quantification without derivatization.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a pulsed amperometric detector (PAD).

-

Column: CarboPac™ PA-10 (2 x 250 mm) or equivalent anion-exchange column.[4]

-

Mobile Phase:

-

A: 200 mM NaOH

-

B: 18 mM NaOH

-

C: 1 M Sodium Acetate (B1210297) in 18 mM NaOH[4]

-

-

Flow Rate: 0.25 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Injection Volume: 10 µL.[4]

-

Detection: Pulsed Amperometry (PAD).[4]

-

Gradient: A multi-step gradient is employed, starting with isocratic 18 mM NaOH, followed by a sodium acetate gradient to elute analytes, a high concentration NaOH wash, and re-equilibration.[4]

-

Standard Preparation: Prepare a stock solution of D-galactonic acid in ultrapure water. Create a series of calibration standards (e.g., 1 to 100 µM) by serial dilution.

-

Sample Preparation: For liquid samples like urine or plasma, centrifuge to remove particulates and filter through a 0.22 µm filter before injection. For tissue samples, homogenization and extraction are required.

4.1.2. Protocol: RP-HPLC with Pre-Column Derivatization (PMP)

This method enhances sensitivity for UV detection.

-

Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase:

-

A: 100 mM Ammonium Acetate Buffer (pH 8.0)

-

B: Acetonitrile[4]

-

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Injection Volume: 20 µL.[4]

-

Detection: DAD at 248 nm.[4]

-

Derivatization Procedure:

-

To 150 µL of sample or standard, add 150 µL of 0.3 M NaOH and 150 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.

-

Incubate the mixture at 70°C for 30-60 minutes.

-

Cool to room temperature and neutralize with 150 µL of 0.3 M HCl.

-

Add 1 mL of chloroform, vortex, and centrifuge to remove excess PMP reagent. The aqueous supernatant is used for injection.[4]

-

4.2. Colorimetric Assay for this compound

Colorimetric assays, such as the carbazole-sulfuric acid method, can be adapted for this compound quantification. These methods are generally less specific than HPLC.

4.2.1. Protocol: Carbazole-Sulfuric Acid Method (Adapted for this compound)

-

Principle: In the presence of concentrated sulfuric acid, hexuronic acids are dehydrated to form furfural (B47365) derivatives, which then react with carbazole (B46965) to produce a pink-colored complex.

-

Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Carbazole solution (e.g., 0.1% in ethanol)

-

This compound standards

-

-

Procedure:

-

Sample Preparation: For biological samples, protein precipitation is crucial to prevent interference. A common method is acetone (B3395972) precipitation: add 4 volumes of ice-cold acetone to 1 volume of sample, vortex, incubate on ice for 30 minutes, and centrifuge at >10,000 x g for 10 minutes. The supernatant is used for the assay.[8]

-

Pipette a small volume of the deproteinized sample or standard into a glass test tube.

-

Carefully add concentrated H₂SO₄ and heat (e.g., in a boiling water bath for 10-20 minutes).

-

Cool the tubes on ice.

-

Add the carbazole reagent and incubate to allow color development.

-

Measure the absorbance at a specific wavelength (e.g., 525-530 nm) using a spectrophotometer.[6][9]

-

Quantify the sample concentration using a standard curve prepared with known concentrations of this compound.

-

Regulation and Signaling

5.1. Regulation of the this compound Pathway

The regulation of the this compound pathway in humans is not well-elucidated. Its activity appears to be primarily substrate-driven; an increased load of galactose, particularly in the context of a deficient Leloir pathway, leads to a greater flux through this alternative route.[1][7]

5.2. Signaling Pathways: A Note of Clarification

It is critical to distinguish between This compound and gallic acid . Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic compound found in plants with well-documented effects on various signaling pathways, including PI3K/Akt/mTOR and MAPK pathways, and is studied for its anti-cancer and anti-inflammatory properties.[10][11][12][13][14][15][16]

Currently, there is a lack of evidence in the scientific literature to suggest that This compound , the sugar acid intermediate of galactose metabolism, plays a direct role in cell signaling. Its primary known biological effect in humans is its contribution to metabolic acidosis and potential toxicity when it accumulates to high levels in galactosemia.[1]

Relevance to Drug Development

The primary focus of drug development for galactosemia has been on addressing the deficiencies in the Leloir pathway and mitigating the toxic effects of accumulating metabolites.

6.1. Therapeutic Strategies for Galactosemia

-

Aldose Reductase Inhibitors: A major therapeutic target is aldose reductase, the enzyme that converts galactose to the toxic alcohol galactitol. Inhibiting this enzyme can prevent the accumulation of galactitol, which is implicated in cataract formation and neurological damage.[17][18]

-

GALK1 Inhibitors: Inhibition of galactokinase 1 (GALK1), the first enzyme in the Leloir pathway, is another strategy to prevent the formation of galactose-1-phosphate, a key toxic metabolite.[17]

-

Gene Therapy and Pharmacological Chaperones: Research is ongoing into gene therapies to replace the defective GALT enzyme and pharmacological chaperones to stabilize mutant forms of the enzyme.[17][19]

The this compound pathway is currently viewed more as a biomarker of galactose load and a contributor to the pathophysiology of galactosemia rather than a primary therapeutic target. However, a deeper understanding of its enzymes and their regulation could reveal new opportunities for intervention.

Conclusion

The this compound metabolic pathway is a crucial component of galactose metabolism, especially under pathological conditions like galactosemia. This guide has provided a detailed overview of the pathway, compiled available quantitative data, and presented detailed experimental protocols for the analysis of its key metabolite, this compound. While significant progress has been made, further research is needed to fully characterize the human enzymes involved, including their kinetic properties and regulatory mechanisms. Such knowledge will be invaluable for a more complete understanding of galactosemia and for the development of novel therapeutic strategies.

References

- 1. Enzyme kinetics in mammalian cells. I. Rate constants for galactose metabolism in erythrocytes of normal galactosemic, and heterozygous subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Characterization of the Human Cytosolic Malate Dehydrogenase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cohesionbio.com.cn [cohesionbio.com.cn]

- 7. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. (PDF) Enzyme Kinetics in Mammalian Cells. I. Rate Constants [research.amanote.com]

- 10. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid. | Semantic Scholar [semanticscholar.org]

- 11. Galactose removal kinetics during hypoxia in perfused pig liver: reduction of Vmax, but not of intrinsic clearance Vmax/Km - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the paraoxonase-1 kinetic parameters of the lactonase activity by nonlinear fit of progress curves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of ethanol inhibition of galactose elimination in perfused pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization and Complete Sequence of Lactonase Enzyme from Bacillus weihenstephanensis Isolate P65 with Potential Activity against Acyl Homoserine Lactone Signal Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. Molecular Characteristics of the Malate Dehydrogenase (MDH) Gene Family in Spirometra mansoni (Cestoda: Diphyllobothriidea) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzyme Assay Protocols [cmbe.engr.uga.edu]

- 18. Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzyme Activity Measurement of D-Galactose 1-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

A Technical Guide to the Physicochemical Properties of Galactonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonic acid, a sugar acid derived from the oxidation of galactose, is a molecule of significant interest in various scientific disciplines, including biochemistry, food science, and pharmaceutical development. As a key metabolite in galactose metabolism, its physicochemical properties are fundamental to understanding its biological role, stability, and potential applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its chemical behavior and analytical workflows.

Physicochemical Properties of this compound

This compound is a C6 carboxylic acid that exists in equilibrium with its intramolecular esters, the γ- and δ-lactones, in aqueous solutions.[1] The stereochemistry of the parent galactose molecule gives rise to D- and L-isomers of this compound.[2][3] The data presented here primarily pertains to the more common D-isomer.

Table 1: Quantitative Physicochemical Data for D-Galactonic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₇ | [2][4][5] |

| Molecular Weight | 196.16 g/mol | [2][4][5] |

| Melting Point | 122 - 136 °C | [2][6][7] |

| Boiling Point | 673.6 °C (Predicted) | [6][7] |

| Density | 1.763 g/cm³ (Predicted) | [6][7] |

| pKa | ~3.35 - 3.6 | [4][8] |

| Water Solubility | Freely soluble | [4][8] |

| Solubility in Organic Solvents | Slightly soluble in alcohol; Insoluble in ether. | [8] |

| Optical Rotation [α]D | Mutarotatory: -3.49° to +12.95° (c=1 g/100 mL, water) | [8] |

Chemical Structure and Equilibrium

In solution, D-galactonic acid exists in a dynamic equilibrium with its five-membered (γ-lactone) and six-membered (δ-lactone) ring structures.[1] This equilibrium is influenced by factors such as pH and temperature.[1] Under acidic conditions, the formation of the lactones is favored.[1]

Caption: Equilibrium between D-galactonic acid and its lactone forms.

Biological Significance

This compound is a metabolite of galactose.[4][9] In individuals with galactosemia, a genetic disorder affecting galactose metabolism, alternative pathways lead to the accumulation of galactitol and this compound.[4] Elevated levels of this compound in urine can serve as a diagnostic marker for this condition.[4] It is also understood that this compound can enter the pentose (B10789219) phosphate (B84403) pathway, a critical metabolic route for the production of NADPH and nucleotide precursors.[4][10]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Galactonic acid | C6H12O7 | CID 12310779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. D-Galactonic acid [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. D-Galactonic acid CAS#: 576-36-3 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0000565) [hmdb.ca]

Stereochemistry of D-Galactonic Acid and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-galactonic acid and its key isomers. D-galactonic acid, a sugar acid derived from the oxidation of D-galactose, and its stereoisomers are of significant interest in various fields, including biochemistry, pharmaceutical sciences, and food chemistry, due to their potential biological activities and roles as metabolic intermediates.[1] This document details the structural relationships, physicochemical properties, and relevant experimental methodologies for the study of these compounds.

Introduction to Aldonic Acids and Stereoisomerism

Aldonic acids are a class of sugar acids formed by the oxidation of the aldehyde group of an aldose monosaccharide to a carboxylic acid.[2] The general structure is characterized by a carboxyl group at one end of a polyhydroxylated carbon chain. The stereochemistry of aldonic acids is directly related to the stereochemistry of the parent aldose. Isomers of these compounds, particularly epimers, which differ in the configuration at a single chiral center, often exhibit distinct biological and chemical properties.

Stereochemistry of D-Galactonic Acid

D-Galactonic acid is derived from the oxidation of D-galactose.[1] Its structure features a six-carbon chain with a carboxylic acid group at C1 and hydroxyl groups at C2, C3, C4, C5, and C6. The stereochemical configuration of D-galactonic acid is defined by the spatial arrangement of these hydroxyl groups. The IUPAC name for D-galactonic acid is (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.

Below are the Fischer projections for D-galactonic acid and its C2 and C4 epimers, D-talonic acid and D-gluconic acid, respectively.

-

D-Galactonic Acid: The C4 epimer of D-gluconic acid.

-

D-Talonic Acid: The C2 epimer of D-galactonic acid.

-

D-Gluconic Acid: The C2 epimer of D-mannonic acid and the C4 epimer of D-galactonic acid.

Caption: Stereochemical relationship of D-Galactonic Acid and its C2 and C4 epimers.

Quantitative Data of D-Galactonic Acid and Its Isomers

The physicochemical properties of aldonic acids are crucial for their identification, separation, and application. The following table summarizes key quantitative data for D-galactonic acid and its C2 and C4 epimers.

| Property | D-Galactonic Acid | D-Talonic Acid | D-Gluconic Acid |

| Molecular Formula | C₆H₁₂O₇ | C₆H₁₂O₇ | C₆H₁₂O₇ |

| Molar Mass ( g/mol ) | 196.16 | 196.16 | 196.16 |

| Melting Point (°C) | 122-136[3][4] | Data not readily available | 131[4][5] |

| Specific Rotation ([α]D) | -6.7° to +12.95° (mutarotatory)[6] | Levorotatory[7] | -6.7° to +12.95° (mutarotatory)[8] |

| pKa | ~3.35[6] | Data not readily available | ~3.86[5] |

| CAS Number | 576-36-3 | 20249-75-0 | 526-95-4 |

Note: Data for D-talonic acid is limited in the publicly available literature.

Experimental Protocols

Enzymatic Oxidation of Aldoses:

A common and efficient method for the synthesis of aldonic acids is the enzymatic oxidation of the corresponding aldose.[9]

-

Principle: Glucose oxidase can be used to catalyze the oxidation of various aldoses, including D-galactose, to their corresponding aldonic acids.[9]

-

Materials:

-

D-galactose (or other aldose)

-

Glucose oxidase

-

Catalase (to decompose hydrogen peroxide byproduct)

-

Deionized water

-

pH meter and buffer solutions

-

-

Procedure:

-

Dissolve the desired aldose (e.g., D-galactose) in deionized water to a suitable concentration.

-

Adjust the pH of the solution to the optimal range for glucose oxidase activity (typically around pH 5.5).

-

Add glucose oxidase and catalase to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-37°C) and monitor the reaction progress by measuring the consumption of the aldose or the formation of the aldonic acid using techniques like HPLC.

-

Upon completion, the enzyme can be denatured by heat and removed by centrifugation or filtration.

-

The resulting solution contains the desired aldonic acid, which can be further purified.

-

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation and quantification of aldonic acid isomers.

-

Principle: Anion-exchange chromatography is particularly effective for separating acidic sugars like aldonic acids.

-

Instrumentation:

-

HPLC system with a pulsed amperometric detector (PAD) or a UV detector.

-

Anion-exchange column (e.g., CarboPac™ series).

-

-

Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used for elution.

-

Procedure:

-

Prepare standard solutions of the individual aldonic acids (D-galactonic acid, D-gluconic acid, etc.) in deionized water.

-

Prepare the sample by dissolving it in the mobile phase or deionized water and filtering it through a 0.45 µm filter.

-

Inject the standards and the sample into the HPLC system.

-

Run the gradient elution program to separate the isomers.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from the standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of aldonic acids and their isomers.

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the stereochemistry.

-

Sample Preparation: Dissolve the purified aldonic acid in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of signals.

-

Data Analysis: The chemical shifts and coupling constants of the signals are characteristic of the specific stereoisomer and can be compared to literature values for confirmation. For example, ¹H NMR spectra of D-galactonic acid in D₂O show characteristic signals for the protons on the carbon chain. Similarly, ¹³C NMR provides distinct signals for each carbon atom in the molecule.[8]

Logical Relationships and Pathways

The stereochemical relationships between D-galactonic acid and its isomers are fundamental to understanding their interconversion and distinct biological roles. The following diagram illustrates the epimerization relationships.

Caption: Oxidation of aldoses to aldonic acids and their epimeric relationships.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of D-galactonic acid and its C2 and C4 epimers, D-talonic acid and D-gluconic acid. The provided information on their structures, physicochemical properties, and analytical methodologies serves as a valuable resource for researchers and professionals in related fields. Further research is warranted to fully elucidate the properties and potential applications of less-studied isomers like D-talonic acid.

References

- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Gluconic acid «delta»-lactone - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Talonic acid, γ-lactone, 4TMS derivavative [webbook.nist.gov]

- 5. Talonic acid | C6H12O7 | CID 3246058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D(-)-Gulonic acid gamma-lactone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]

- 8. tsijournals.com [tsijournals.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Galactonic Acid: Lactone Formation and Equilibrium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and equilibrium of galactonic acid lactones. D-Galactonic acid, a sugar acid derived from the oxidation of D-galactose, exists in a dynamic equilibrium with its intramolecular esters, the galactonolactones, in aqueous solutions.[1] This equilibrium is a critical consideration in the handling, storage, and application of this compound and its derivatives in research and development, particularly in the fields of biochemistry and medicinal chemistry.[1]

The Equilibrium Between this compound and its Lactones

In solution, D-galactonic acid can cyclize to form two primary lactone structures: a five-membered ring known as D-galactono-1,4-lactone (γ-lactone) and a six-membered ring called D-galactono-1,5-lactone (δ-lactone).[1] This intramolecular esterification is a reversible process, and the position of the equilibrium is significantly influenced by environmental factors such as pH and temperature.[1]

Influence of pH

The pH of the solution is a primary determinant of the equilibrium position. In acidic conditions, the equilibrium favors the formation of the lactones.[1] As the pH increases towards neutral and alkaline conditions, the carboxyl group of the open-chain this compound becomes deprotonated. This negatively charged carboxylate ion cannot undergo the intramolecular cyclization, thus shifting the equilibrium towards the open-chain form and favoring the hydrolysis of the lactones.[1] The rate of hydrolysis of galactonolactones is slowest in acidic conditions and increases significantly in neutral to alkaline pH due to base-catalyzed hydrolysis of the ester linkage.[1]

Influence of Temperature

Temperature also plays a crucial role in the stability of galactonolactones. An increase in temperature accelerates the rate of hydrolysis of the lactones back to the open-chain this compound.[1] For the purpose of long-term storage and to maintain the integrity of the lactone forms, it is recommended to keep solutions at low temperatures.[1]

Quantitative Data on Lactone Equilibrium

While specific quantitative data for the equilibrium constants of D-galactonic acid lactonization are not extensively documented in readily available literature, valuable insights can be drawn from studies on the analogous sugar acid, D-gluconic acid.[1] The principles governing the lactone-acid equilibrium are similar for these aldonic acids.

The tables below summarize key equilibrium and kinetic parameters for the D-gluconic acid system, which can serve as a useful reference for understanding the behavior of this compound.

Table 1: Equilibrium Constants for the D-Gluconic Acid System at 25°C [1]

| Constant | Definition | Value |

| K | (H⁺)·(GH₄⁻) / [(HGH₄) + (L)] | 1.76 ± 0.05 x 10⁻⁴ |

| Kₐ | (H⁺)(GH₄⁻) / (HGH₄) | 1.99 ± 0.07 x 10⁻⁴ |

| Kₗ | (HGH₄) / (L) | 7.7 |

Where L represents D-glucono-δ-lactone, HGH₄ represents gluconic acid, and GH₄⁻ represents the gluconate ion.

Table 2: Kinetic Data for D-Glucono-δ-lactone Hydrolysis and Formation

| Parameter | Condition | Value | Reference |

| Pseudo first-order rate constant for hydrolysis | Phosphate buffer, pH 6.4 | 8.8 x 10⁻⁴ s⁻¹ | [1] |

| Rate constant for hydrolysis (k⁻¹) | pCH ~ 5.0 | 1.1 x 10⁻⁴ s⁻¹ | [2][3][4] |

| Rate constant for δ-lactonization (k₁) | pCH ~ 5.0 | 3.2 x 10⁻⁵ s⁻¹ | [2][3][4] |

| Rate constant for hydrolysis (k) | pH 3 to 5, 25°C | 2.26 x 10⁻⁴ s⁻¹ (by optical rotation) | [1] |

| Rate constant for hydrolysis (k) | pH 3 to 5, 25°C | 1.31 x 10⁻⁴ s⁻¹ (by coulometry) | [1] |

| Activation energy for hydrolysis | 20 to 25°C | 15 kcal/mole | [1] |

Table 3: Specific Optical Rotations at 25°C [1]

| Species | [α]²⁵D |

| D-glucono-δ-lactone | +66.0° |

| Gluconic acid | +5.40° |

| Sodium gluconate | +12.0° |

Experimental Protocols

The study of this compound lactone formation and equilibrium involves various analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of D-Galactono-1,4-lactone

This protocol is based on the oxidation of D-galactose using bromine.[1]

Materials:

-

D-galactose

-

Bromine

-

Sodium bicarbonate

-

Barium carbonate

-

Sulfuric acid (dilute)

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve D-galactose in deionized water in a flask equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of bromine to the stirred solution.

-

Allow the reaction to proceed at room temperature for several days until the bromine color disappears.

-

Neutralize the excess hydrobromic acid by the slow addition of sodium bicarbonate until effervescence ceases.

-

Add barium carbonate to the solution and stir for several hours to remove bromide ions.

-

Filter the solution to remove the barium bromide precipitate.

-

Carefully add dilute sulfuric acid to the filtrate to precipitate excess barium ions as barium sulfate (B86663).

-

Filter the solution to remove the barium sulfate precipitate.

-

Concentrate the filtrate under reduced pressure to obtain a syrup.

-

Add ethanol to the syrup and allow it to crystallize. D-galactono-1,4-lactone will precipitate.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the crystals under vacuum.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A general framework for an HPLC method to quantify D-galactonic acid and its lactones is provided below.[1] This method can be optimized for specific applications.

Instrumentation:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Reversed-phase C18 column or a specific column for organic acids (e.g., 5 µm, 4.6 x 250 mm).

Chromatographic Conditions (Starting Point):

-

Mobile Phase: 0.01 M Phosphoric Acid in Water (pH adjusted to 2.5-3.0). An acidic mobile phase ensures that the this compound is in its protonated form for better retention on a reversed-phase column.[1]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 - 20 µL.

-

Detection: UV at 210 nm or RI.

Sample Preparation:

-

Prepare standard solutions of D-galactonic acid and purified lactones (if available) in the mobile phase at known concentrations.[1]

-

Dilute experimental samples with the mobile phase to fall within the standard curve's concentration range.[1]

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.[1]

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound and its lactones in the samples by interpolating their peak areas on the calibration curve.

Equilibrium Study by ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for studying the equilibrium between this compound and its lactones due to the distinct chemical shifts of the carbonyl carbons in the acid and lactone forms.[1]

Procedure:

-

Prepare a solution of D-galactono-1,4-lactone in a buffered aqueous solution (using D₂O for the lock signal) at a specific pH.

-

Acquire a ¹³C NMR spectrum of the solution immediately after preparation.

-

Incubate the solution at a controlled temperature.

-

Acquire ¹³C NMR spectra at regular time intervals to monitor the establishment of equilibrium.

-

Integrate the signals corresponding to the carbonyl carbons of the acid and the lactones to determine their relative concentrations at equilibrium.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Equilibrium between D-galactonic acid and its lactone forms.

Caption: General workflow for HPLC analysis of this compound and its lactones.

Caption: Workflow for studying lactone equilibrium using ¹³C NMR spectroscopy.

References

The Biological Role of Galactonic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid, a sugar acid derived from galactose, is a key metabolic intermediate in a variety of organisms, ranging from bacteria and fungi to humans. Its role in cellular metabolism is multifaceted, serving as a catabolic intermediate in energy production and, in certain contexts, accumulating to pathological levels. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its metabolic pathways, the enzymes involved, and its association with human disease. We present a comprehensive overview of the current understanding of this compound metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate further research and drug development efforts.

Introduction

This compound exists as two stereoisomers, D-galactonic acid and L-galactonic acid, both of which are found in biological systems. D-galactonic acid is primarily known as a product of an alternative pathway for galactose metabolism in humans, which becomes particularly significant in the context of galactosemia.[1][2] L-galactonic acid is a key intermediate in the fungal catabolism of D-galacturonic acid, a major component of pectin.[3] Understanding the metabolic fates of these molecules is crucial for elucidating fundamental biochemical pathways and for the development of diagnostics and therapeutics for related metabolic disorders.

Biosynthesis of this compound

The primary route for the formation of D-galactonic acid in mammals is the oxidation of D-galactose. This reaction is catalyzed by galactose dehydrogenase, which converts galactose to galactonolactone. The lactone then spontaneously or enzymatically hydrolyzes to form D-galactonic acid.[2][4]

L-galactonic acid is synthesized from D-galacturonic acid in fungi. This conversion is the first step in the fungal D-galacturonic acid catabolic pathway and is catalyzed by D-galacturonic acid reductase.[5]

Catabolic Pathways of this compound

The breakdown of this compound varies between its D- and L-isomers and across different organisms.

D-Galactonic Acid Catabolism

In bacteria such as Escherichia coli, D-galactonic acid is catabolized through a modified Entner-Doudoroff pathway. The key enzymes in this pathway are:

-

D-Galactonate Dehydratase: Converts D-galactonate to 2-keto-3-deoxy-D-galactonate.

-

2-Keto-3-deoxy-D-galactonate Kinase: Phosphorylates 2-keto-3-deoxy-D-galactonate to 2-keto-3-deoxy-6-phospho-D-galactonate.

-

2-Keto-3-deoxy-6-phosphogalactonate Aldolase (B8822740): Cleaves 2-keto-3-deoxy-6-phospho-D-galactonate into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[6][7]

L-Galactonic Acid Catabolism

In fungi, L-galactonic acid is an intermediate in the breakdown of D-galacturonic acid. The pathway proceeds as follows:

-

L-Galactonate Dehydratase: Dehydrates L-galactonate to 2-keto-3-deoxy-L-galactonate.[3][8]

-

2-Keto-3-deoxy-L-galactonate Aldolase: Cleaves 2-keto-3-deoxy-L-galactonate to pyruvate and L-glyceraldehyde.

-

L-Glyceraldehyde Reductase: Reduces L-glyceraldehyde to glycerol.[5]

In some bacteria, L-galactonate can be oxidized to D-tagaturonate by L-galactonate-5-dehydrogenase .[9]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of key enzymes involved in this compound metabolism.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) |

| D-Galactonate Dehydratase | Mycobacterium butyricum | D-Galactonate | 1 | - | - |

| L-Galactonate-5-dehydrogenase | Escherichia coli | L-Galactonate | 19.5 | 0.51 | 0.8 |

| D-Galacturonic acid dehydrogenase | Agrobacterium tumefaciens | D-Galacturonic acid | 0.5 | - | 124 U/mg |

Note: Data for all enzymes from all relevant organisms are not comprehensively available in the literature. This table represents a selection of reported values.

This compound Levels in Galactosemia

Galactosemia, a genetic disorder affecting galactose metabolism, leads to the accumulation of galactose and its metabolites, including this compound.

| Analyte | Condition | Sample Type | Concentration |

| Galactonate | Galactosemia (on diet) | Red Blood Cells | 4.16 ± 1.32 µM[10] |

| Galactonate | Non-galactosemic | Red Blood Cells | 1.94 ± 0.96 µM[10] |

| Galactonate | Galactosemia (infants) | Urine | 92-132 mmol/mol Creatinine[11] |

| Galactonate | Galactosemia (>6 years) | Urine | 17-46 mmol/mol Creatinine[11] |

| Galactonate | Normal (infants) | Urine | Not detectable - 231 mmol/mol Creatinine[11] |

| Galactonate | Normal (>6 years) | Urine | Not detectable - 25 mmol/mol Creatinine[11] |

Signaling Pathways and Cellular Transport

Signaling

Currently, there is no direct evidence for this compound or its metabolites acting as signaling molecules. However, some research suggests a potential role in transcriptional regulation within the fungal D-galacturonate pathway, where intermediates may influence gene expression.[5] The structural similarity of this compound to other bioactive sugar acids warrants further investigation into its potential signaling roles.[12]

Cellular Transport

-

Prokaryotes: In E. coli, the transport of D-galactonate into the cell is mediated by the DgoT transporter, a proton-dependent symporter.

-

Eukaryotes: Specific transporters for this compound in eukaryotes have not been definitively identified. However, fungi possess a diverse array of sugar transporters, some of which are known to transport D-galacturonic acid and may also be involved in this compound transport.[1][11][13][14] In humans, members of the GLUT and SGLT families are responsible for sugar transport, but their specificity for this compound is not well-characterized.[15][16][17][18][19]

Visualizations

Metabolic Pathways

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. L-galactonate dehydratase is part of the fungal path for D-galacturonic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-dehydro-3-deoxy-6-phosphogalactonate aldolase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. uniprot.org [uniprot.org]

- 10. Urinary galactonate in patients with galactosemia: quantitation by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in fungal sugar transporters: unlocking the potential of second-generation bioethanol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. Essential role of sugar transporters BbStp13 in fungal virulence, conidiation, and cell wall integrity in entomopathogenic fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glucose transporters in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucose transporter - Wikipedia [en.wikipedia.org]

- 19. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Enzymatic Conversion of Galactose to Galactonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of D-galactose to D-galactonic acid is a biotransformation of significant interest, offering a green and highly specific alternative to traditional chemical oxidation methods. This technical guide provides an in-depth overview of the core principles, key enzymes, experimental protocols, and analytical techniques pertinent to this conversion. Detailed methodologies for enzyme assays and product quantification are presented, alongside quantitative data to facilitate experimental design and optimization. Visualizations of the enzymatic pathway and experimental workflows are included to provide a clear and comprehensive understanding of the process.

Introduction

Galactonic acid, a sugar acid derived from the oxidation of galactose, is a valuable molecule with applications in the food, pharmaceutical, and chemical industries. Its synthesis through enzymatic means offers several advantages over chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact. The primary enzymes employed for this conversion are galactose oxidase and galactose dehydrogenase, each with distinct mechanisms and operational parameters. This guide will explore the biocatalytic landscape of galactose to this compound conversion, providing researchers with the necessary information to harness these enzymatic systems effectively.

Key Enzymes and Reaction Mechanisms

The enzymatic oxidation of galactose to this compound can be primarily achieved through the action of two key enzymes: galactose oxidase and galactose dehydrogenase.

Galactose Oxidase

Galactose oxidase (GAO) is a copper-containing enzyme that catalyzes the oxidation of the primary alcohol at the C6 position of D-galactose to an aldehyde, with the concomitant reduction of molecular oxygen to hydrogen peroxide. The resulting galacto-hexodialdose is then further oxidized to D-galactonic acid. The reaction mechanism is a ping-pong kinetic mechanism.[1][2]

Galactose Dehydrogenase

Galactose dehydrogenase (GaDH) is an NAD-dependent enzyme that catalyzes the oxidation of D-galactose at the C1 position to D-galactono-1,4-lactone.[3] This lactone can then spontaneously or enzymatically hydrolyze to D-galactonic acid.[4][5] The kinetic mechanism for galactose dehydrogenase is an ordered Bi-Bi reaction, where NAD+ binds to the enzyme first.[6]

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data for the enzymatic conversion of galactose to this compound.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | K_m_ | V_max_ | k_cat_ | k_cat_/K_m_ | Source Organism | Reference |

| Galactose Oxidase | D-Galactose | 175 mM | 1180 s⁻¹ | - | 8.3 x 10³ M⁻¹s⁻¹ | Fusarium sp. | [7][8] |

| L-Galactose Dehydrogenase | L-Galactose | 0.21 mM | - | 4.26 s⁻¹ | 20.67 mM⁻¹s⁻¹ | Myrciaria dubia (Camu camu) | [9] |

| L-Galactose Dehydrogenase | L-Galactose | 0.13 mM | - | 1.2 s⁻¹ | 9.1 mM⁻¹s⁻¹ | Spinacia oleracea (Spinach) | [9] |

| β-Galactose Dehydrogenase | D-Galactose | 0.24 mM (for NAD) | - | - | - | Pseudomonas fluorescens | [10] |

| Rat Liver Galactose Dehydrogenase | D-Galactose | 2.6 x 10⁻² M | 0.57 µmol/min/mg | - | - | Rat Liver | [11] |

Table 2: Optimal Reaction Conditions

| Enzyme | Optimal pH | Optimal Temperature (°C) | Buffer | Reference |

| Galactose Oxidase (Fusarium odoratissimum) | 7.0 | 40 | 20 mM Phosphate (B84403) Buffer | [12] |

| L-Galactose Dehydrogenase (Spinacia oleracea) | 7.0 | Not Specified | 100 mM Tris-HCl | [9][13] |

| β-Galactose Dehydrogenase (Pseudomonas fluorescens) | 8.6 - 9.5 | 25 | Pyrophosphate, Tris-HCl, Bis(hydroxyethyl)amine | [10] |

| Rat Liver Galactose Dehydrogenase | 8.3 | Not Specified | Glycine Buffer | [11] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound and its subsequent quantification.

Protocol 1: Enzymatic Synthesis of this compound using Galactose Oxidase

This protocol describes a general method for the production of this compound from D-galactose using commercially available galactose oxidase.

Materials:

-

D-Galactose

-

Galactose Oxidase (e.g., from Fusarium sp.)

-

Catalase (to remove hydrogen peroxide byproduct)

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

Deionized water

Procedure:

-

Prepare a 100 mM solution of D-galactose in 100 mM potassium phosphate buffer (pH 7.0).

-

Equilibrate the galactose solution to the optimal temperature for the galactose oxidase (e.g., 40°C).[12]

-

Add galactose oxidase to the solution to a final concentration of 0.5 units/mL.[14]

-

Add catalase to the reaction mixture to decompose the hydrogen peroxide generated during the reaction.

-

Incubate the reaction mixture with gentle agitation for a specified time (e.g., 2-24 hours), monitoring the progress of the reaction by taking aliquots for analysis.

-

To terminate the reaction, heat the mixture at 100°C for 10 minutes.

-

Centrifuge the reaction mixture to remove any precipitated enzyme and filter the supernatant through a 0.22 µm filter.

-

The resulting solution containing this compound is now ready for purification or direct quantification.

Protocol 2: Quantification of this compound by HPLC

This section details two common HPLC methods for the quantification of this compound.

This method allows for the direct and sensitive quantification of underivatized this compound.[15]

Instrumentation:

-

HPLC system with a gradient pump and a pulsed amperometric detector (PAD) with a gold electrode.

-

Anion-exchange column (e.g., CarboPac™ PA-10, 4 x 250 mm) with a corresponding guard column.

Reagents:

-

Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution

-

Sodium acetate (B1210297) (NaOAc), anhydrous

-

Deionized water (18.2 MΩ·cm)

-

D-Galactonic acid standard

Chromatographic Conditions:

| Parameter | Condition |

| Column | CarboPac™ PA-10 (4 x 250 mm) |

| Mobile Phase A | 200 mM NaOH |

| Mobile Phase B | 100 mM NaOH |

| Mobile Phase C | 1 M Sodium Acetate in 100 mM NaOH |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | Pulsed Amperometry (PAD) |

Gradient Program:

A multi-step gradient is typically employed, starting with a low concentration of sodium acetate to elute weakly retained analytes, followed by an increasing gradient of sodium acetate to elute this compound. The column is then washed with a high concentration of sodium hydroxide and re-equilibrated.

This method is suitable for the quantification of this compound, particularly at higher concentrations.[16]

Instrumentation:

-

HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).

-

Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm).

Reagents:

-

D-Galactonic acid standard

-

Sulfuric acid (H₂SO₄), analytical grade

-

Ultrapure water (18.2 MΩ·cm)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) |

| Mobile Phase | 0.005 M H₂SO₄ |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

| Detection | Refractive Index Detector (RID) |

Sample Preparation for Both Methods:

-

Centrifuge liquid samples to remove particulate matter.

-

For solid samples, perform a suitable extraction with water or a mild acidic solution.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

Standard Curve Preparation:

Prepare a stock solution of D-galactonic acid (e.g., 1 mg/mL) in ultrapure water. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

Visualizations

Signaling and Metabolic Pathways

While specific signaling pathways directly initiated by this compound are not yet well-defined, its production represents a key step in an alternative route of galactose metabolism.[5][8] The following diagram illustrates the enzymatic conversion of galactose to this compound.

Caption: Enzymatic pathways for the conversion of D-galactose to D-galactonic acid.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the enzymatic synthesis and analysis of this compound.

References

- 1. Galactose oxidase as a model for reactivity at a copper superoxide center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemie.uni-muenchen.de [chemie.uni-muenchen.de]

- 3. galactose dehydrogenase - DocCheck [doccheck.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0000565) [hmdb.ca]

- 6. Galactose dehydrogenase - Creative Enzymes [creative-enzymes.com]

- 7. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 8. Galactose Oxidase as a Mode l for Reactivity at a Copper Superoxide Center - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and History of Galactonic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid (C₆H₁₂O₇), a sugar acid derived from the oxidation of galactose, represents a molecule of significant interest in biochemistry, clinical diagnostics, and as a versatile platform chemical for the synthesis of fine chemicals and pharmaceuticals.[1][2] Existing as both D- and L-isomers, its history is intertwined with the foundational discoveries of carbohydrate chemistry and the study of metabolic disorders.[1] This technical guide provides a comprehensive overview of the discovery, history, and key research milestones related to this compound. It details its metabolic pathways, particularly its role as a key biomarker in galactosemia, and presents quantitative data on its physicochemical properties and bioproduction.[2] Furthermore, this guide furnishes detailed experimental protocols for its synthesis, quantification, and the evaluation of its biological activities, supplemented by logical and metabolic pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and History of this compound Research

The history of this compound is not marked by a single discovery event but rather by the progressive understanding of carbohydrate chemistry in the late 19th century. Following the isolation and study of galactose by Louis Pasteur in 1856, the stage was set for investigating its derivatives. The synthesis of aldonic acids, the class of sugar acids to which this compound belongs, was a significant area of research.